molecular formula C17H13ClN2O B13375838 (5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one

(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one

Cat. No.: B13375838
M. Wt: 296.7 g/mol
InChI Key: GSHDUYGZSFGJIY-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones This compound is characterized by the presence of a chlorophenyl and a methylphenyl group attached to an imidazolone core

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one

InChI

InChI=1S/C17H13ClN2O/c1-11-2-6-13(7-3-11)16-19-15(17(21)20-16)10-12-4-8-14(18)9-5-12/h2-10H,1H3,(H,19,20,21)/b15-10+

InChI Key

GSHDUYGZSFGJIY-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazolones.

Scientific Research Applications

(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one
  • (5E)-5-[(4-fluorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one
  • (5E)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one

Uniqueness

(5E)-5-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-4-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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